N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide
Description
N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide is an organic compound characterized by the presence of a bromophenyl group, a methanesulfinyl group, and a methylacetamide group
Properties
CAS No. |
919348-91-7 |
|---|---|
Molecular Formula |
C10H12BrNO2S |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-methyl-2-methylsulfinylacetamide |
InChI |
InChI=1S/C10H12BrNO2S/c1-12(10(13)7-15(2)14)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
InChI Key |
VWVARXBMTFPWSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CS(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide typically involves the reaction of 4-bromophenylamine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with N-methylacetamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: N-(4-Bromophenyl)-2-(methanesulfonyl)-N-methylacetamide
Reduction: N-(Phenyl)-2-(methanesulfinyl)-N-methylacetamide
Substitution: N-(4-Methoxyphenyl)-2-(methanesulfinyl)-N-methylacetamide
Scientific Research Applications
N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the methanesulfinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-4-methoxybenzenesulfonamide
- N-(4-Bromophenyl)-4-methoxybenzylamine
- 4-Bromophenyl methyl sulfone
Uniqueness
N-(4-Bromophenyl)-2-(methanesulfinyl)-N-methylacetamide is unique due to the presence of both a methanesulfinyl group and a methylacetamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
